molecular formula C21H25N3O2S B2845741 3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 946237-67-8

3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

Número de catálogo: B2845741
Número CAS: 946237-67-8
Peso molecular: 383.51
Clave InChI: CRTSBMFILJINPC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(2-(4-Benzylpiperidin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one ( 946341-98-6) is a synthetic organic compound with a molecular formula of C21H25N3O2S and a molecular weight of 383.5 g/mol . Its structure features a thiazolo[3,2-a]pyrimidin-5-one core, a scaffold recognized in medicinal chemistry research for its potential bioactivity, linked to a 4-benzylpiperidine moiety via a keto-ethyl spacer . The 4-benzylpiperidine group is a common pharmacophore found in compounds that interact with the central nervous system, while the thiazolopyrimidine scaffold is present in various ligands studied for neurodegenerative diseases and oncology . This specific molecular architecture suggests potential for researchers investigating cholinesterase inhibition for Alzheimer's disease, given that structurally similar piperidine-containing molecules have demonstrated potent and selective inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . Furthermore, related thiazolopyrimidine derivatives have been explored as potent and selective antagonists or inverse agonists for the A2A adenosine receptor (AR), a promising target for Parkinson's disease, Alzheimer's disease, and cancer immunotherapy . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for use in humans, animals, or for any diagnostic, therapeutic, or cosmetic applications. Researchers should handle this material with appropriate safety precautions, referring to the relevant Safety Data Sheet (SDS) before use.

Propiedades

IUPAC Name

3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-15-13-22-21-24(20(15)26)18(14-27-21)12-19(25)23-9-7-17(8-10-23)11-16-5-3-2-4-6-16/h2-6,13,17-18H,7-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTSBMFILJINPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)C(CS2)CC(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one?

The synthesis of this compound involves multi-step reactions, requiring careful optimization of:

  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are often preferred to stabilize intermediates and enhance reaction efficiency .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) may be used to accelerate condensation or cyclization steps .
  • Reaction monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for tracking intermediate formation and purity .

Q. How can researchers characterize the structural integrity of this compound?

Comprehensive characterization requires:

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., distinguishing thiazolo-pyrimidine and benzylpiperidine moieties) .
    • Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
  • Crystallography : Single-crystal X-ray diffraction (if crystallizable) to resolve stereochemical ambiguities, as demonstrated for related pyrimidine-thiazole hybrids .

Q. What preliminary assays are recommended to evaluate its bioactivity?

Initial screening should focus on:

  • In vitro enzyme inhibition : Target enzymes relevant to the compound’s structural motifs (e.g., kinases or proteases, given the thiazolo-pyrimidine core) .
  • Cellular viability assays : Use MTT or resazurin-based tests to assess cytotoxicity in relevant cell lines.
  • Molecular docking : Predict binding affinities to hypothesized targets (e.g., ATP-binding pockets) using software like AutoDock Vina .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

SAR studies require systematic modifications to the core structure:

  • Substituent variation : Compare activity after altering the benzylpiperidine group (e.g., replacing benzyl with substituted aryl groups) or methyl groups on the thiazolo-pyrimidine ring .
  • Bioisosteric replacement : Substitute the thiazolo ring with oxazole or imidazole to assess pharmacophore requirements.

Q. Example SAR Table :

Modification SiteSubstituent TestedObserved Activity ChangeReference
Benzylpiperidine4-FluorobenzylIncreased kinase inhibition
Thiazolo C-6Ethyl vs. methylReduced cytotoxicity

Q. How should researchers address contradictory bioactivity data across studies?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) .
  • Compound stability : Test degradation under assay conditions using HPLC to rule out false negatives .
  • Target selectivity : Perform kinome-wide profiling to identify off-target effects that may explain discrepancies .

Q. What strategies are effective for studying the compound’s metabolic stability?

  • In vitro microsomal assays : Use liver microsomes (human/rodent) with NADPH cofactors to measure metabolic half-life .
  • LC-MS/MS analysis : Identify major metabolites (e.g., oxidation of the piperidine ring or thiazolo moiety) .
  • pH-dependent stability : Assess degradation in buffers mimicking physiological pH (e.g., pH 6.5–7.4) .

Methodological Notes

  • Controlled experiments : Use randomized block designs for biological assays to minimize bias, as seen in pharmacokinetic studies .
  • Data validation : Cross-validate NMR and MS results with computational tools (e.g., ACD/Labs or ChemDraw) to ensure structural assignments .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.